2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate is an organic compound that features a brominated methoxyphenyl group and a thiophen-2-ylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxyphenyl acetate
- 2-(3-Bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide
- (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13BrO4S |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C15H13BrO4S/c1-19-14-5-4-10(7-12(14)16)13(17)9-20-15(18)8-11-3-2-6-21-11/h2-7H,8-9H2,1H3 |
InChI Key |
LINMRQGSZDCQJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)CC2=CC=CS2)Br |
Origin of Product |
United States |
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